![molecular formula C12H14N4O B5090266 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol](/img/structure/B5090266.png)
5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol
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Overview
Description
5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with an ethylphenylamino group and a methyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol typically involves the reaction of 4-ethylphenylamine with a suitable triazine precursor under controlled conditions. One common method involves the cyclization of 4-ethylphenylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is often optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully tailored to achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,4-triazin-3-ol: Lacks the ethylphenylamino group, resulting in different chemical and biological properties.
5-Amino-6-methyl-1,2,4-triazin-3-ol: Contains an amino group instead of the ethylphenylamino group, leading to variations in reactivity and applications.
Uniqueness
The presence of the ethylphenylamino group in 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol imparts unique steric and electronic effects, enhancing its reactivity and potential applications in various fields. This structural feature distinguishes it from other triazine derivatives and contributes to its versatility in scientific research and industrial applications.
Biological Activity
5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol, also known as 3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol, is a compound belonging to the triazine class of heterocyclic compounds. This article explores its biological activity, focusing on its potential applications in medicine and agriculture, as well as its mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C12H14N4O |
Molecular Weight | 230.27 g/mol |
IUPAC Name | 3-(4-ethylanilino)-6-methyl-1,2,4-triazin-5-one |
InChI Key | DLWDMSDZXWVPRJ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C |
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethylphenylamine with 6-methyl-1,2,4-triazine-5-one. This reaction is conducted under controlled conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis process and assess the quality of the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains. For example, it has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at approximately 25.72 ± 3.95 μM for MCF7 cells . Flow cytometry results indicated that treatment with this compound leads to increased rates of apoptosis in a dose-dependent manner .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : It may bind to cellular receptors that regulate apoptosis and cell cycle progression.
- DNA Interaction : There is evidence suggesting that it can intercalate into DNA strands, leading to disruptions in replication and transcription processes .
Study on Anticancer Effects
In a study conducted on tumor-bearing mice, administration of this compound resulted in significant suppression of tumor growth compared to control groups. The treatment led to a reduction in tumor size by up to 50% over a four-week period .
Antimicrobial Efficacy Trial
Another notable trial assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for both bacterial strains, highlighting its potential as an effective antimicrobial agent.
Properties
IUPAC Name |
5-(4-ethylanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-3-9-4-6-10(7-5-9)13-11-8(2)15-16-12(17)14-11/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEDYFTZUWIIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=O)NN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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